N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine
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Overview
Description
N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine is a heterocyclic compound that features a thiazole and pyrazine ring fused together with a bromine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.
Annulation with Pyrazine: The thiazole derivative is then subjected to annulation with a pyrazine derivative. This step often involves the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Bromination: The resulting thiazolo[4,5-b]pyrazine is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
Amine Substitution: Finally, the brominated compound is reacted with isopropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 6th position can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted thiazolo[4,5-b]pyrazines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and enzymes in biochemical pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Bromo[1,3]thiazolo[4,5-b]pyrazin-2-amine: Lacks the isopropylamine group, making it less hydrophobic and potentially less bioavailable.
Thiazolo[4,5-b]pyrazine Derivatives: Various derivatives with different substituents at the 6th position, each with unique biological activities.
Uniqueness
N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine is unique due to the presence of both the bromine atom and the isopropylamine group, which confer specific electronic and steric properties that enhance its interaction with biological targets and its overall pharmacokinetic profile .
Properties
IUPAC Name |
6-bromo-N-propan-2-yl-[1,3]thiazolo[4,5-b]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4S/c1-4(2)11-8-13-6-7(14-8)12-5(9)3-10-6/h3-4H,1-2H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBDHHSKVOCWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=NC=C(N=C2S1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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